4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine
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Overview
Description
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C10H9FN4O and a molecular weight of 220.20 g/mol . This compound features a pyrimidine ring substituted with an amino group and a fluorophenoxy group, making it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-amino-2-fluorophenol with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-amino-2-fluorophenol attacks the electrophilic carbon of 2-chloropyrimidine, resulting in the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Scientific Research Applications
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine can be compared with similar compounds such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a fluorophenoxy group, which can influence its reactivity and biological activity.
2-Amino-4-fluoropyridine: This compound lacks the phenoxy group, making it less complex and potentially less versatile in chemical syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-5-6(12)1-2-8(7)16-9-3-4-14-10(13)15-9/h1-5H,12H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYPRFFXQDWKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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